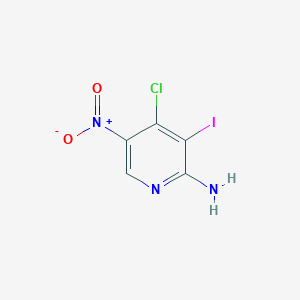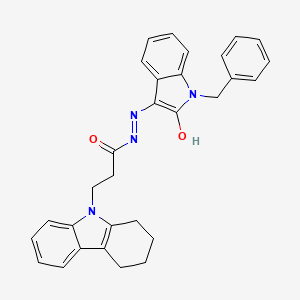
Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate is a useful research compound. Its molecular formula is C21H16Cl2N2O7S and its molecular weight is 511.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Research has demonstrated various methodologies for synthesizing derivatives of ethyl 2-(2,4-dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate and related compounds, highlighting their significance in medicinal chemistry and material science. For instance, the synthesis of [(Aminomethyl)aryloxy]acetic acid esters, including derivatives with high-ceiling diuretic activities, has been explored. These compounds were synthesized by modifying ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate derivatives to investigate the effects of nitrogen and aromatic nuclear substitution (Lee et al., 1984). Similarly, research into thieno[2,3-c]pyridazines used 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material for synthesizing novel compounds with antibacterial activities (Al-Kamali et al., 2014).
Chemical Properties and Reactivity
The chemical reactivity of related compounds has been a focal point of research, offering insights into potential applications in drug development and synthetic chemistry. Studies on the synthesis of potential anticancer agents through the manipulation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines provide examples of how alterations in chemical structures can lead to compounds with significant biological activities (Temple et al., 1983). Another example is the efficient synthesis of thieno[2,3-d]pyrimidines, showcasing the synthetic utility of ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate as a versatile precursor for creating polyfunctionally substituted thienopyrimidines (Aly & Behalo, 2010).
Antimicrobial and Anticancer Research
The exploration of this compound derivatives extends to their antimicrobial and anticancer potentials. Research on N1-substituted pyrazol-4-carbaldehyde derivatives bearing a 2,4-dichloro phenyl moiety has shown promising antimicrobial activities, underscoring the therapeutic potential of these compounds (Chandrashekhar et al., 2013). Additionally, studies on 2-(p-nitrophenoxy)ethylamine and its derivatives highlight the versatility of these compounds in synthesizing products with varied biological activities (Knipe et al., 1977).
Eigenschaften
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[[3-(2-nitrophenoxy)thiophene-2-carbonyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O7S/c1-2-30-19(26)11-31-18-10-14(12(22)9-13(18)23)24-21(27)20-17(7-8-33-20)32-16-6-4-3-5-15(16)25(28)29/h3-10H,2,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDDOSSJPOFNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-6-methylsulfanyl-N-[3-(1-phenylethoxy)propyl]-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2611156.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2611160.png)



![1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2611165.png)


![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)

